molecular formula C11H11IN2O2 B13867830 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one

2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one

Cat. No.: B13867830
M. Wt: 330.12 g/mol
InChI Key: WCSAGIITMMZPQU-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one is a quinazoline derivative that has garnered interest in various fields of scientific research. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one typically involves the iodination of a quinazoline precursor. One common method involves the reaction of a quinazoline derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-methoxy-3-methylquinazolin-4-one
  • 2-(Bromomethyl)-6-methoxy-3-methylquinazolin-4-one
  • 2-(Fluoromethyl)-6-methoxy-3-methylquinazolin-4-one

Uniqueness

2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate for the synthesis of complex molecules .

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

2-(iodomethyl)-6-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C11H11IN2O2/c1-14-10(6-12)13-9-4-3-7(16-2)5-8(9)11(14)15/h3-5H,6H2,1-2H3

InChI Key

WCSAGIITMMZPQU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)OC)CI

Origin of Product

United States

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